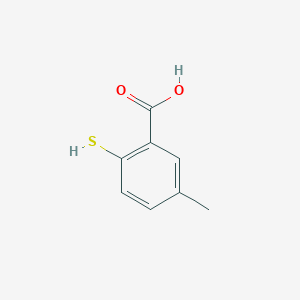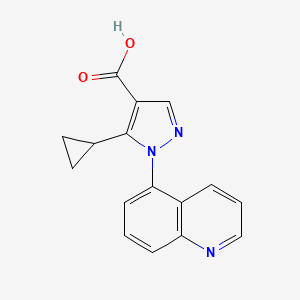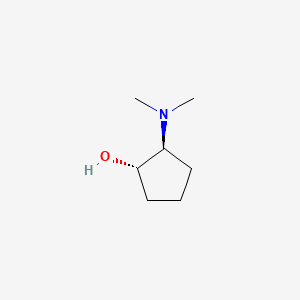
(1S,2S)-2-(dimethylamino)cyclopentanol
Übersicht
Beschreibung
(1S,2S)-2-(dimethylamino)cyclopentanol, also known as DMAC, is a chiral compound that has gained significant attention in the field of chemical synthesis and pharmacology. This compound has been widely used as a chiral auxiliary in asymmetric synthesis and as a building block for the preparation of various bioactive compounds.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(dimethylamino)cyclopentanol is not well understood. However, it is believed that (1S,2S)-2-(dimethylamino)cyclopentanol acts as a chiral auxiliary by controlling the stereochemistry of the reaction. (1S,2S)-2-(dimethylamino)cyclopentanol can also act as a ligand for various metal catalysts, which can enhance the reactivity and selectivity of the reaction.
Biochemical and Physiological Effects:
(1S,2S)-2-(dimethylamino)cyclopentanol has been shown to have low toxicity and is generally considered safe for laboratory use. However, it is important to note that (1S,2S)-2-(dimethylamino)cyclopentanol can be irritating to the skin, eyes, and respiratory system. Therefore, appropriate safety measures should be taken when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,2S)-2-(dimethylamino)cyclopentanol has several advantages for laboratory use. It is readily available and relatively inexpensive. It is also a versatile chiral auxiliary that can be used in a variety of asymmetric synthesis reactions. However, (1S,2S)-2-(dimethylamino)cyclopentanol has some limitations as well. It has a relatively low yield, and the synthesis process can be time-consuming. Additionally, (1S,2S)-2-(dimethylamino)cyclopentanol can be difficult to separate from the reaction mixture, which can lead to contamination of the final product.
Zukünftige Richtungen
There are several future directions for research involving (1S,2S)-2-(dimethylamino)cyclopentanol. One potential area of research is the development of new synthetic methods for (1S,2S)-2-(dimethylamino)cyclopentanol that are more efficient and have a higher yield. Another area of research is the exploration of (1S,2S)-2-(dimethylamino)cyclopentanol's potential as a chiral auxiliary for new types of asymmetric synthesis reactions. Additionally, the development of new bioactive compounds using (1S,2S)-2-(dimethylamino)cyclopentanol as a building block is an area of research with significant potential for future discoveries.
Conclusion:
(1S,2S)-2-(dimethylamino)cyclopentanol, or (1S,2S)-2-(dimethylamino)cyclopentanol, is a chiral compound that has been widely used as a chiral auxiliary in asymmetric synthesis and as a building block for the preparation of various bioactive compounds. (1S,2S)-2-(dimethylamino)cyclopentanol has several advantages for laboratory use, including its versatility and relatively low cost. However, (1S,2S)-2-(dimethylamino)cyclopentanol also has some limitations, including a low yield and difficulty in separating it from the reaction mixture. Future research involving (1S,2S)-2-(dimethylamino)cyclopentanol has significant potential to lead to new discoveries in the fields of chemical synthesis and pharmacology.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-(dimethylamino)cyclopentanol has been widely used as a chiral auxiliary in asymmetric synthesis. It has been used to prepare a variety of chiral compounds, including amino acids, amino alcohols, and amino esters. (1S,2S)-2-(dimethylamino)cyclopentanol has also been used as a building block for the synthesis of various bioactive compounds, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents.
Eigenschaften
IUPAC Name |
(1S,2S)-2-(dimethylamino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMKVUFGNZHQEE-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCC[C@@H]1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(dimethylamino)cyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanamide, 2-[[3,3'-dichloro-4'-[[1-[[(2,4-dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-4-yl]azo]-3-oxo-N-phenyl-](/img/structure/B3369545.png)
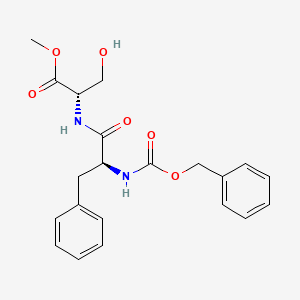
![methyl 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B3369558.png)

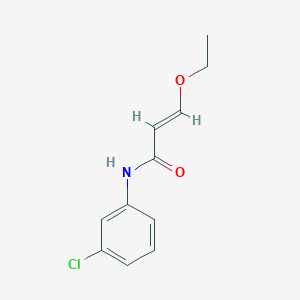
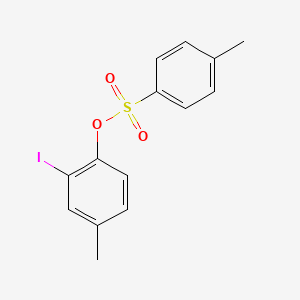
![1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one](/img/structure/B3369597.png)
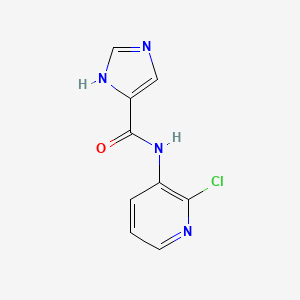
![Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B3369604.png)

